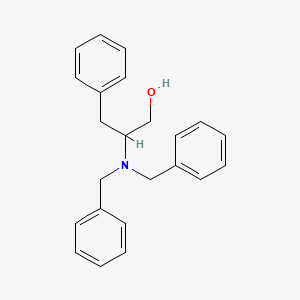![molecular formula C10H8Br2O3 B13707073 2,2-Dibromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone](/img/structure/B13707073.png)
2,2-Dibromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dibromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone is an organic compound that features a dibromoacetyl group attached to a 2,3-dihydrobenzo[b][1,4]dioxin moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone typically involves the bromination of a precursor compound. One common method involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-yl ketone with bromine in the presence of a suitable solvent such as acetic acid. The reaction is typically carried out at room temperature to ensure controlled bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle bromine and other reactive intermediates.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dibromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The dibromoacetyl group can be targeted by nucleophiles, leading to substitution reactions.
Reduction: The compound can be reduced to form the corresponding 2,2-dibromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanol.
Elimination: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) can induce elimination reactions.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, resulting in various substituted ethanones.
Reduction: The major product is 2,2-dibromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanol.
Elimination: The major product is typically an alkene derivative of the original compound.
Aplicaciones Científicas De Investigación
2,2-Dibromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the development of new materials with unique properties, such as polymers or resins.
Mecanismo De Acción
The mechanism of action of 2,2-Dibromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The dibromoacetyl group is reactive and can form covalent bonds with nucleophilic sites in proteins or other biomolecules, altering their function.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone: This compound is similar but has only one bromine atom, making it less reactive in certain contexts.
2,2-Dichloro-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone: This compound has chlorine atoms instead of bromine, which can affect its reactivity and biological activity.
Uniqueness
2,2-Dibromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone is unique due to its dibromoacetyl group, which provides distinct reactivity compared to its mono-bromo or dichloro counterparts. This makes it particularly useful in applications requiring high reactivity, such as in the synthesis of complex organic molecules or in medicinal chemistry for targeting specific biomolecules.
Propiedades
Fórmula molecular |
C10H8Br2O3 |
|---|---|
Peso molecular |
335.98 g/mol |
Nombre IUPAC |
2,2-dibromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone |
InChI |
InChI=1S/C10H8Br2O3/c11-10(12)9(13)6-1-2-7-8(5-6)15-4-3-14-7/h1-2,5,10H,3-4H2 |
Clave InChI |
FVXUKUNBVPHAHH-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(O1)C=CC(=C2)C(=O)C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


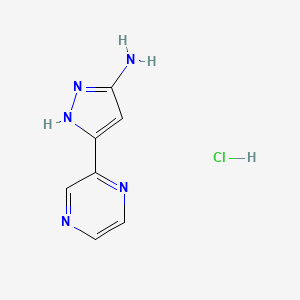
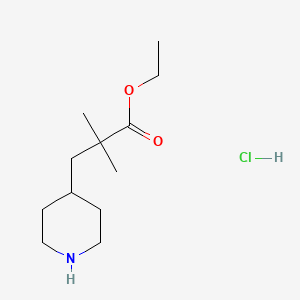
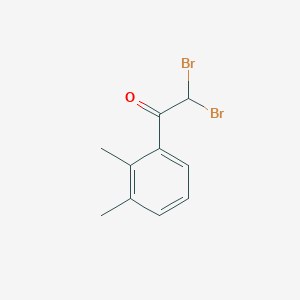
![2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-thiadiazole](/img/structure/B13707007.png)
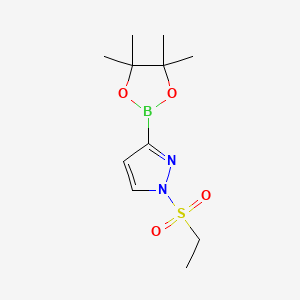
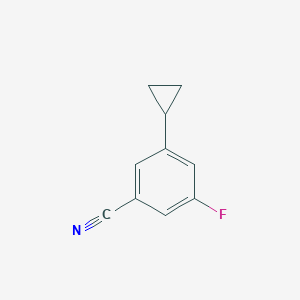
![3-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole](/img/structure/B13707031.png)

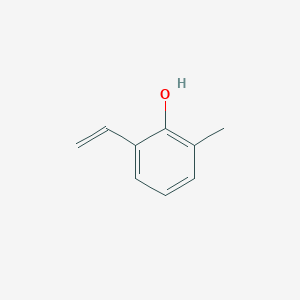

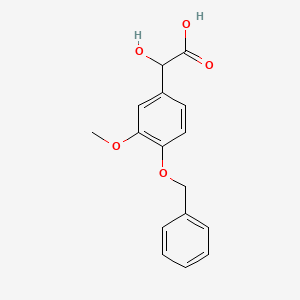
![1-[Bis(4-fluorophenyl)methyl]-4-[3-(3,4-dimethoxyphenyl)-2-propenyl]piperazine Dihydrochloride](/img/structure/B13707057.png)
![5-Fluoro-2-[4-(4-nitrophenyl)-1-piperazinyl]pyrimidine](/img/structure/B13707075.png)
